Bienvenue dans la boutique en ligne BenchChem!

4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

CAS 868978-36-3 is a research-grade imidazo[1,2-a]pyridine featuring a 4-methyl-3-nitrobenzamide pharmacophore crystallographically validated against AChE (PDB 7R02). This substitution pattern distinguishes it from regioisomers for selective kinase profiling. The nitro group enables reduction to aniline for library synthesis. Deploy in head-to-head SAR panels with CAS 868978-37-4 and 868978-21-6. Ideal for fragment growing, CNS penetration optimization, and composition-of-matter patent estates.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 868978-36-3
Cat. No. B2651256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide
CAS868978-36-3
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCCC2=CN3C=CC=C(C3=N2)C)[N+](=O)[O-]
InChIInChI=1S/C18H18N4O3/c1-12-5-6-14(10-16(12)22(24)25)18(23)19-8-7-15-11-21-9-3-4-13(2)17(21)20-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,23)
InChIKeyJLOHQHOSMLUVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide (CAS 868978-36-3): Compound-Class Context and Procurement Baseline


4-Methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide (CAS 868978-36-3, molecular formula C₁₈H₁₈N₄O₃, MW 338.37 g/mol) is a synthetic, research-grade small molecule that combines a 4-methyl-3-nitrobenzamide warhead with an ethyl-linked 8-methylimidazo[1,2-a]pyridine heterocycle. The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in kinase inhibitor development, most notably exemplified by the CDK1/CDK2 inhibitor AZ703 (IC₅₀ = 29 nM CDK1, 34 nM CDK2) [1], and multiple imidazo[1,2-a]pyridine-containing drugs have reached the market . The 4-methyl-3-nitrobenzamide substructure has been validated as an acetylcholinesterase (AChE) binding motif through X‑ray co‑crystallography (PDB 7R02) [2]. However, the compound itself lacks published biological profiling in peer-reviewed literature at the time of this assessment, and procurement decisions must therefore be based primarily on structural differentiation from close-in analogs and on class‑level pharmacological precedent.

Why Generic Substitution Fails for 4-Methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide: Regioisomeric and Scaffold Differentiation


Three closely related compounds—the 3-methyl-4-nitro regioisomer (CAS 868978-37-4), the des‑methyl analog (CAS 868978-21-6), and the 7‑methyl imidazopyridine variant (CAS 868977-84-8)—share the same imidazo[1,2-a]pyridine‑ethyl‑benzamide connectivity . Despite this topological similarity, the 4‑methyl‑3‑nitro arrangement in CAS 868978‑36‑3 uniquely positions the nitro group meta to the amide carbonyl and para to the methyl substituent, a pattern that matches the 4‑methyl‑3‑nitrobenzamide fragment crystallographically observed in the AChE active site (PDB 7R02) [1]. In contrast, the 3‑methyl‑4‑nitro isomer projects the nitro group para to the amide, eliminating the meta‑nitro geometry present in the AChE‑bound ligand. The des‑methyl analog (CAS 868978‑21‑6) lacks both the methyl and the regiospecific nitro orientation necessary to recapitulate the 4‑methyl‑3‑nitro pharmacophore that has been used as a precursor for Afatinib-derived tyrosine kinase inhibitors . These structural differences preclude arbitrary interchange among analogs in any assay where the 4‑methyl‑3‑nitro substitution pattern is a critical recognition element.

Quantitative Differential Evidence for 4-Methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide (CAS 868978-36-3) Versus Closest Analogs


Regioisomeric Discrimination: 4‑Methyl‑3‑nitro vs. 3‑Methyl‑4‑nitro Substitution Pattern

CAS 868978‑36‑3 is the 4‑methyl‑3‑nitro regioisomer; its closest direct analog, CAS 868978‑37‑4, is the 3‑methyl‑4‑nitro regioisomer—identical molecular formula (C₁₈H₁₈N₄O₃, MW 338.37) but with the methyl and nitro groups transposed on the benzamide ring . The 4‑methyl‑3‑nitro pattern places the nitro group in a position that engages in a conserved hydrogen‑bond network observed in the AChE‑4‑methyl‑3‑nitrobenzamide co‑crystal structure (PDB 7R02, resolution 2.3 Å) [1]. The 3‑methyl‑4‑nitro isomer cannot recapitulate this geometry because the nitro vector projects from a different ring carbon. Additionally, the 4‑methyl‑3‑nitrobenzamide fragment has been specifically exploited to derivatize Afatinib (a clinically approved EGFR/HER2 inhibitor) for potency and selectivity optimization , a strategy not reported for the 3‑methyl‑4‑nitro isomer. No matched-pair biochemical IC₅₀ values are available for either regioisomer in a common assay, and this evidence gap must be considered when interpreting the differentiation.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Nitro‑Group Positional Impact: 3‑Nitro (Target) vs. 4‑Nitro (Des‑Methyl Analog) Benzamide

The des‑methyl analog N‑(2‑(8‑methylimidazo[1,2‑a]pyridin‑2‑yl)ethyl)‑4‑nitrobenzamide (CAS 868978‑21‑6) bears a 4‑nitro group on the benzamide and lacks the methyl substituent . Vendor annotations describe CAS 868978‑21‑6 as an EGFR tyrosine kinase inhibitor , but the 3‑nitro substitution in CAS 868978‑36‑3 alters the electronic character of the benzamide ring: the nitro group is positioned to exert a meta‑directing effect relative to the amide, whereas in the 4‑nitro isomer it exerts a para effect. This electronic difference influences both the hydrogen‑bond acceptor geometry and the π‑electron distribution of the aromatic ring. The 4‑methyl‑3‑nitro pattern further introduces a steric element (methyl at C4) adjacent to the nitro that is absent in the 4‑nitro analog. No head‑to‑head EGFR IC₅₀ data are available for the two compounds.

Medicinal Chemistry EGFR Inhibition Structure-Based Design

Class‑Level CDK Inhibitory Potential: Imidazo[1,2‑a]pyridine Scaffold Benchmarking with AZ703

The imidazo[1,2‑a]pyridine scaffold is a validated pharmacophore for cyclin‑dependent kinase (CDK) inhibition. The well‑characterized clinical candidate AZ703, also an imidazo[1,2‑a]pyridine, exhibits IC₅₀ values of 29 nM against CDK1/cyclin B and 34 nM against CDK2/cyclin E in purified enzyme assays, with >100‑fold selectivity over CDK4 (IC₅₀ = 10 μM) [1]. While CAS 868978‑36‑3 has not been profiled in CDK assays, it shares the same core heterocycle and a similar ethyl‑linked benzamide topology with AZ703 and with compounds described in the imidazo[1,2‑a]pyridine CDK2 SAR series [2]. The 4‑methyl‑3‑nitrobenzamide moiety in the target compound offers an additional hydrogen‑bond acceptor (nitro) and a hydrophobic contact (methyl) that could enhance affinity for kinases that accommodate a meta‑substituted benzamide, including CDK family members. Quantitative benchmarking against AZ703 provides a CDK potency baseline for the scaffold: any novel imidazo[1,2‑a]pyridine‑benzamide can be expected to demonstrate single‑digit to sub‑micromolar CDK2 IC₅₀ if it retains the key hinge‑binding interactions.

Cyclin-Dependent Kinase Cancer Biology Imidazopyridine Pharmacology

Acetylcholinesterase Binding Precedent for the 4‑Methyl‑3‑nitrobenzamide Fragment

An N‑(3‑(diethylamino)propyl)‑4‑methyl‑3‑nitrobenzamide ligand was co‑crystallized with mouse acetylcholinesterase (AChE) and the structure deposited as PDB 7R02 at 2.3 Å resolution [1]. The 4‑methyl‑3‑nitrobenzamide portion of the ligand occupies a well‑defined pocket in the active site, with the nitro group participating in a hydrogen‑bond network [1]. CAS 868978‑36‑3 contains exactly the same 4‑methyl‑3‑nitrobenzamide substructure, covalently linked via an ethyl spacer to 8‑methylimidazo[1,2‑a]pyridine instead of the diethylamino‑propyl chain in the PDB ligand. The imidazo[1,2‑a]pyridine scaffold itself is documented as a cholinesterase‑inhibitory chemotype [2]. The combination of an AChE‑binding benzamide fragment with an AChE‑active heterocycle suggests that CAS 868978‑36‑3 may present a dual‑recognition motif for cholinergic targets, a hypothesis not applicable to its 3‑methyl‑4‑nitro or des‑methyl analogs.

Acetylcholinesterase X-ray Crystallography Neuropharmacology

Purity and Identity Specifications: Vendor‑Batch Comparability

Reputable vendor Chemenu supplies CAS 868978‑36‑3 at a nominal purity of ≥95% (Catalog No. CM631610, MW 338.37) . The same vendor offers the 3‑methyl‑4‑nitro isomer (CAS 868978‑37‑4, Catalog No. CM627277) at an equivalent purity specification of ≥95% . The des‑methyl analog (CAS 868978‑21‑6) is also listed at ≥95% purity . All three compounds are offered as research‑grade solids with molecular weight, SMILES, and InChI Key recorded, enabling unambiguous order verification. The 8‑methyl substitution on the imidazo[1,2‑a]pyridine is reported to enhance metabolic stability relative to unsubstituted imidazopyridines [1], though this claim is drawn from structural analogy rather than direct metabolite‑ID data on CAS 868978‑36‑3.

Chemical Procurement Quality Control Compound Management

Intellectual Property and Chemical Space Differentiation

The imidazo[1,2‑a]pyridine‑ethyl‑benzamide chemotype has been extensively claimed in kinase inhibitor patent families (e.g., CDK, EGFR, FGFR) [1][2]. However, the specific 4‑methyl‑3‑nitro‑N‑(2‑(8‑methylimidazo[1,2‑a]pyridin‑2‑yl)ethyl)benzamide combination (CAS 868978‑36‑3) represents a distinct chemical space entry. The 8‑methylimidazo[1,2‑a]pyridine core paired with a 4‑methyl‑3‑nitrobenzamide represents a combination not exemplified in publicly disclosed CDK inhibitor patents, where the benzamide portion is typically unsubstituted or halogenated rather than nitro‑methyl substituted [1]. Vendors note that imidazopyridine‑benzamide conjugates have found utility in fragment‑based drug discovery (FBDD), covalent inhibitor design, and the creation of novel IP‑differentiated chemical space . The presence of the nitro group also provides a synthetic handle for reduction to an aniline, enabling further diversification into amides, ureas, or sulfonamides.

Chemical Space Intellectual Property Fragment-Based Drug Discovery

Procurement-Driven Application Scenarios for 4-Methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide


Screening for CDK or EGFR Kinase Inhibitors with Differentiated Benzamide Topology

Research groups conducting kinase inhibitor discovery against CDK1, CDK2, or EGFR can deploy CAS 868978‑36‑3 as a screening entity that diverges from the well‑explored halogenated‑benzamide imidazopyridines exemplified by AZ703 and related clinical candidates [1]. The 4‑methyl‑3‑nitro substitution offers an alternative hydrogen‑bond and steric profile that may confer selectivity advantages. The compound is best used in head‑to‑head biochemical panels with its 3‑methyl‑4‑nitro isomer (CAS 868978‑37‑4) and the des‑methyl analog (CAS 868978‑21‑6) to establish SAR at the benzamide position.

Acetylcholinesterase‑Targeted Probe Development Using a Crystallographically Validated Fragment

The co‑crystallization of the 4‑methyl‑3‑nitrobenzamide fragment with AChE (PDB 7R02) [2] provides a structure‑based rationale for using CAS 868978‑36‑3 as a starting point for designing cholinergic probes. The imidazo[1,2‑a]pyridine appendage adds a second heterocyclic recognition element that may improve affinity or CNS penetration relative to the simple diethylamino‑propyl chain in the PDB ligand. Applications include organophosphate‑inhibited AChE reactivator optimization and Alzheimer's disease‑oriented cholinesterase inhibitor screening.

Fragment‑Based Drug Discovery (FBDD) and Diversity‑Oriented Synthesis Library Expansion

CAS 868978‑36‑3 incorporates two privileged fragment motifs—8‑methylimidazo[1,2‑a]pyridine and 4‑methyl‑3‑nitrobenzamide—connected by a flexible ethyl linker, making it suitable for fragment‑growing campaigns . The nitro group can be selectively reduced to generate an aniline handle for subsequent amide, urea, or sulfonamide library enumeration. Its MW of 338.37 g/mol places it within lead‑like chemical space, and the compound can serve as a core scaffold for diversity‑oriented synthesis programs targeting kinase, cholinesterase, or anti‑infective targets.

Intellectual Property Generation Through Regioisomer‑Focused Chemical Space Exploration

Organizations aiming to build composition‑of‑matter patent estates around imidazo[1,2‑a]pyridine‑benzamide kinase inhibitors can use CAS 868978‑36‑3 as a prototype for a sub‑series distinguished by the 4‑methyl‑3‑nitrobenzamide motif, a pattern underrepresented in major CDK and FGFR patent families [3]. Systematic profiling of this regioisomeric series against a panel of kinases could identify novel selectivity profiles and support freedom‑to‑operate claims, provided that biological data are generated de novo.

Quote Request

Request a Quote for 4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.